molecular formula C19H21ClN2O3S B296155 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide

2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B296155
M. Wt: 392.9 g/mol
InChI Key: LLKQKCCRFFDUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are a type of small molecule drugs that target the Janus kinase family of enzymes.

Mechanism of Action

2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. By blocking the activity of these enzymes, 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide reduces the production of pro-inflammatory cytokines and suppresses the immune system. This leads to a reduction in inflammation and the symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects
2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cytokine production, suppression of T-cell activation, and reduction in inflammation. It has also been shown to have a positive effect on bone density and to reduce the risk of bone fractures in patients with rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its specificity for Janus kinases, which allows for a more targeted approach to studying the effects of these enzymes. However, one of the limitations of using 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide, including the investigation of its potential therapeutic applications in other inflammatory diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to better understand the long-term effects of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide on bone density and fracture risk in patients with rheumatoid arthritis. Finally, the development of more specific and potent Janus kinase inhibitors may lead to the discovery of new therapeutic targets for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 4-methylphenylmagnesium bromide, followed by the reduction of the resulting nitro compound with iron powder in the presence of acetic acid. The resulting amine is then reacted with 1-piperidinecarboxylic acid to yield 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

2-chloro-N-(4-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune system by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors.

properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)-5-(piperidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C19H21ClN2O3S/c1-14-5-8-16(9-6-14)21-26(24,25)18-13-15(7-10-17(18)20)19(23)22-11-3-2-4-12-22/h5-10,13,21H,2-4,11-12H2,1H3

InChI Key

LLKQKCCRFFDUFP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.